N-Methyl-2,6-dinitroaniline

Übersicht

Beschreibung

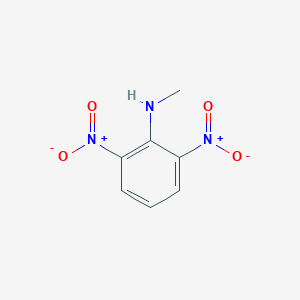

N-Methyl-2,6-dinitroaniline is an organic compound with the molecular formula C7H7N3O4. It is a derivative of aniline, where the amino group is substituted with a methyl group and two nitro groups are attached to the benzene ring at the 2 and 6 positions. This compound is known for its applications in the agricultural industry, particularly as a herbicide.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N-Methyl-2,6-dinitroaniline can be synthesized through the nitration of N-methylaniline. The process involves the following steps:

Nitration: N-methylaniline is treated with a mixture of concentrated nitric acid and sulfuric acid at a controlled temperature to introduce nitro groups at the 2 and 6 positions of the benzene ring.

Purification: The crude product is purified by recrystallization from suitable solvents such as ethanol or benzene to obtain pure this compound.

Industrial Production Methods

In industrial settings, the synthesis of this compound is often carried out in continuous-flow microreactor systems. This method offers several advantages, including improved safety, higher selectivity, and reduced solvent usage. The continuous-flow process allows for better control of reaction conditions and minimizes the risk of hazardous exothermic reactions .

Analyse Chemischer Reaktionen

Types of Reactions

N-Methyl-2,6-dinitroaniline undergoes various chemical reactions, including:

Reduction: The nitro groups can be reduced to amino groups using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.

Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups are replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

Reduction: Iron powder and hydrochloric acid or hydrogen gas with a palladium catalyst are commonly used for the reduction of nitro groups.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often requiring a base to facilitate the reaction.

Major Products

Reduction: The reduction of this compound typically yields N-Methyl-2,6-diaminoaniline.

Substitution: Depending on the nucleophile used, various substituted aniline derivatives can be obtained.

Wissenschaftliche Forschungsanwendungen

N-Methyl-2,6-dinitroaniline has several applications in scientific research and industry:

Agriculture: It is used as a pre-emergence herbicide to control weed growth by inhibiting cell division in plant roots.

Chemistry: The compound serves as an intermediate in the synthesis of other organic compounds, including dyes and pharmaceuticals.

Biology and Medicine: Research is ongoing to explore its potential as a lead compound for developing new drugs with antimicrobial or anticancer properties

Wirkmechanismus

N-Methyl-2,6-dinitroaniline exerts its herbicidal effects by disrupting the mitotic process in plant cells. It binds to tubulin proteins, preventing the formation of microtubules, which are essential for cell division. This inhibition leads to the arrest of cell division and ultimately the death of the plant .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Pendimethalin: Another dinitroaniline herbicide with similar applications in agriculture.

Trifluralin: A widely used herbicide that also inhibits cell division in plants.

Oryzalin: A dinitroaniline compound used for weed control in various crops.

Uniqueness

N-Methyl-2,6-dinitroaniline is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. Its methyl group enhances its lipophilicity, making it more effective in certain applications compared to other dinitroaniline compounds .

Biologische Aktivität

N-Methyl-2,6-dinitroaniline (also known as 2,6-dinitroaniline derivatives) is a compound that has garnered attention for its biological activity, particularly in agricultural and ecological contexts. This article explores its mechanisms of action, biological effects, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

This compound belongs to a class of chemicals known as dinitroanilines, which are primarily used as herbicides. The biological activity of this compound is largely attributed to its ability to disrupt microtubule formation in plant cells.

- Microtubule Disruption : Dinitroanilines inhibit the polymerization of α- and β-tubulin, leading to the formation of a stable tubulin-dinitroaniline complex. This complex prevents normal cell division by disrupting the mitotic spindle, ultimately causing stunted growth and root elongation in treated plants .

- Selective Herbicidal Properties : Research indicates that this compound exhibits selective herbicidal activity against specific weed species while minimizing damage to crop plants. This selectivity is particularly beneficial in agricultural settings where crop safety is paramount .

Biological Activity in Various Organisms

The biological activity of this compound extends beyond plants to include effects on aquatic organisms and potential impacts on human health.

Herbicidal Activity

This compound has been extensively studied for its herbicidal properties:

- Effectiveness Against Weeds : Studies have shown that this compound effectively controls a range of broadleaf and grassy weeds without significantly harming crops like corn and soybeans. Its application has resulted in enhanced crop yields due to reduced competition from weeds .

- Resistance Mechanisms : Understanding how some weeds develop resistance to dinitroanilines is crucial for effective weed management. Resistance often involves mutations in tubulin genes that reduce the binding affinity of the herbicide .

Ecotoxicological Effects

The potential ecotoxicological effects of this compound on non-target organisms have been documented:

- Aquatic Toxicity : Research indicates that dinitroanilines can accumulate in aquatic environments, affecting species such as fish and invertebrates. For instance, studies have shown significant bioaccumulation in fish tissues following exposure .

- Impact on Non-target Invertebrates : The compound's toxicity extends to benthic organisms like oligochaetes and chironomids, raising concerns about its ecological impact .

Case Studies

Several case studies illustrate the biological activity and effects of this compound:

- Agricultural Impact Study :

- Aquatic Toxicity Assessment :

- Resistance Evolution Research :

Summary Table of Biological Activities

Eigenschaften

IUPAC Name |

N-methyl-2,6-dinitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O4/c1-8-7-5(9(11)12)3-2-4-6(7)10(13)14/h2-4,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEYQXUWULBDKHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=CC=C1[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00207850 | |

| Record name | N-Methyl-2,6-dinitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00207850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5910-19-0 | |

| Record name | N-Methyl-2,6-dinitroaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5910-19-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-2,6-dinitroaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005910190 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methyl-2,6-dinitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00207850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methyl-2,6-dinitroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.109 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What structural features of N-methyl-2,4,6-trinitroaniline (picramide) and N-methyl-2,6-dinitroaniline make their proton magnetic resonance spectra temperature-dependent?

A1: The study [] reveals that both N-methyl-2,4,6-trinitroaniline and this compound exhibit temperature-dependent proton magnetic resonance spectra due to the presence of nitro groups adjacent to the amine group. At low temperatures, the 3- and 5-phenyl protons on these molecules appear inequivalent in the spectra. This inequivalence arises from restricted rotation around the nitrogen-phenyl bond, likely hindered by steric interactions between the nitro groups and the N-methyl group. As the temperature rises, the rotation rate increases, leading to an averaging of the magnetic environments experienced by the 3- and 5-phenyl protons. Consequently, these protons become equivalent at higher temperatures, resulting in a coalescence of the AB quartet observed at lower temperatures.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.